molecular formula C19H19NO5 B1243126 6,7-Dimethoxy-4-(3,4-dimethoxyphenoxy)quinoline

6,7-Dimethoxy-4-(3,4-dimethoxyphenoxy)quinoline

Cat. No.: B1243126
M. Wt: 341.4 g/mol
InChI Key: ZQSHUGGLESWJFP-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxy-phenoxy)-6,7-dimethoxy-quinoline is a complex organic compound characterized by its quinoline core structure substituted with methoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxy-phenoxy)-6,7-dimethoxy-quinoline typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxyphenol, which is then reacted with appropriate reagents to introduce the phenoxy and quinoline moieties. The reaction conditions often involve the use of catalysts such as BF3·OEt2 and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxy-phenoxy)-6,7-dimethoxy-quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-(3,4-Dimethoxy-phenoxy)-6,7-dimethoxy-quinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in the development of probes for biological imaging and as a potential therapeutic agent.

    Medicine: Research is ongoing into its potential as an anticancer or antimicrobial agent due to its unique structural features.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxy-phenoxy)-6,7-dimethoxy-quinoline involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenoxy groups can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxy-phenoxy)-6,7-dimethoxy-quinoline is unique due to its combination of methoxy and phenoxy groups on a quinoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenoxy)-6,7-dimethoxyquinoline

InChI

InChI=1S/C19H19NO5/c1-21-16-6-5-12(9-17(16)22-2)25-15-7-8-20-14-11-19(24-4)18(23-3)10-13(14)15/h5-11H,1-4H3

InChI Key

ZQSHUGGLESWJFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)OC

Synonyms

3,4-dimethoxy-4-phenoxy-6,7-dimethoxyquinoline
Ki 6783
Ki-6783
Ki6783

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-6,7-dimethoxyquinoline (90 mg) and commercially available 3,4-dimethoxyphenol (187 mg) were mixed and stirred at 180° C. for 30 minutes, and the mixture was then purified by column chromatography on silica gel eluting with hexane/acetone to obtain 26 mg of the title compound (yield: 19%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Yield
19%

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